氘代乙醇

描述

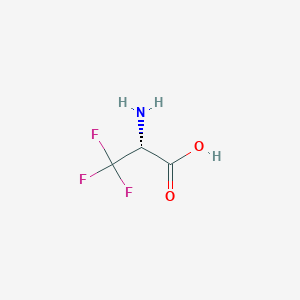

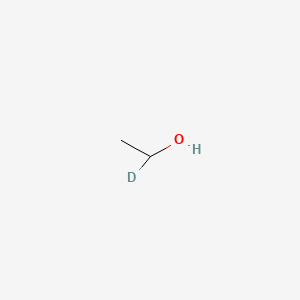

Deuterated ethanol, also known as Deuteroethanol or ETHANOL-D, is a form of ethanol (C2H5OH) in which the hydrogen atom (“H”) is replaced with deuterium (heavy hydrogen) isotope (“D”) . It is an uncommon solvent used in NMR spectroscopy .

Synthesis Analysis

Deuterated ethanol can be prepared by reacting tetraethylorthosilicate with deuterium oxide . The preparation methods of deuterides can be classified into two types: direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides and the deuteration of corresponding hydrides .

Molecular Structure Analysis

The molecular formula of Deuteroethanol is C2H5DO . The structure involves the replacement of the hydrogen atom with the deuterium isotope .

Chemical Reactions Analysis

In the body, ethanol is metabolized by a liver enzyme called alcohol dehydrogenase to convert it to acetaldehyde, which is toxic . Placing deuterium on the closest carbon to the OH group in ethanol causes alcohol dehydrogenase to work 4.5 times as slowly as it does on normal ethanol .

Physical And Chemical Properties Analysis

Deuteroethanol has a molecular weight of 47.07 and a density of 0.806 g/mL at 25 °C . It has a melting point of -130 °C and a boiling point of 78 °C .

科学研究应用

1. Alcohol Alternatives and Hangover Mitigation

Deuteroethanol has been explored as a potential alternative to regular ethanol in beverages. Due to the kinetic isotope effect, deuteroethanol is metabolized more slowly by the body, leading to a reduction in the concentration of acetaldehyde, which is responsible for hangovers and other negative effects of alcohol consumption .

2. Mass-Spectrometry Standards in Bioanalytics

In the field of bioanalytics, highly deuterated compounds like deuteroethanol are used as standards in mass spectrometry. This application takes advantage of the distinct mass that deuterated compounds possess, allowing for more precise analytical measurements .

3. Pharmacokinetics in Drug Development

Deuteroethanol can be used in the development of drugs to study pharmacokinetic effects. The presence of deuterium can alter the metabolic rate of compounds, potentially leading to drugs with improved efficacy and reduced side effects .

4. Material Longevity in Organic Light-Emitting Diodes (OLEDs)

The incorporation of deuteroethanol into materials used in OLEDs can increase their longevity. The heavier deuterium atoms can enhance the stability of the compounds, making them more resistant to degradation over time .

5. Structural and Phase Transition Studies

Deuteroethanol is used in low-temperature physics to study structural and phase transitions. Neutron and X-ray diffraction experiments with deuteroethanol can reveal insights into the behavior of substances at the nanoscale and at very low temperatures .

6. Direct Alcohol Fuel Cells (DAFCs)

Deuteroethanol may have applications in DAFCs, which are a type of fuel cell that generates electricity through the electrochemical oxidation of alcohol. The unique properties of deuteroethanol could influence the reaction stoichiometry and efficiency of these systems .

7. Neurochemical Research Using Animal Models

Research involving the acute administration of ethanol to animal models, such as zebrafish, can benefit from the use of deuteroethanol. It can help in understanding the neurochemical pathways affected by alcohol and in studying the behavioral and neurochemical effects of alcohol consumption .

8. Biomarker Studies for Alcohol Consumption

Deuteroethanol can serve as a biomarker in studies aimed at detecting alcohol consumption. It can be incorporated into red blood cell membranes, providing a longer detection window for alcohol intake compared to other direct alcohol biomarkers .

安全和危害

Deuteroethanol, like regular ethanol, can be harmful if ingested, inhaled, or absorbed through the skin . It can cause irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

未来方向

属性

IUPAC Name |

1-deuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuteroethanol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。